4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol
Overview
Description
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of triazoles It is characterized by the presence of a triazole ring, a thiol group, and a thienylthio substituent
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated preliminary in vitro antibacterial activity against Staphylococcus aureus, E coli, P aeroginosa, and S. typhi .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets and mode of action .
Result of Action
Based on the diverse biological activities of similar thiazole derivatives, it can be inferred that this compound may have a range of potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienylthio Group: The thienylthio group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a thienyl halide.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The thienylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-[(2-furylthio)methyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[(2-pyridylthio)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-methyl-5-[(2-thienylthio)methyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thienylthio group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can lead to different biological and chemical activities.
Properties
IUPAC Name |
4-methyl-3-(thiophen-2-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S3/c1-11-6(9-10-8(11)12)5-14-7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSELYSPKDJZLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CSC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384870 | |
Record name | 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448947-84-0 | |
Record name | 4-Methyl-5-{[(thiophen-2-yl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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